molecular formula C8H14N4O B13212953 4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol

4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol

Cat. No.: B13212953
M. Wt: 182.22 g/mol
InChI Key: JLNGHOSDXPAGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with triazole precursors. One common method involves the nucleophilic substitution of a piperidine derivative with a triazole compound under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the triazole ring can produce various reduced triazole derivatives .

Scientific Research Applications

4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 1,2,4-Triazole derivatives
  • 1-Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol is unique due to the presence of both a piperidine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol

InChI

InChI=1S/C8H14N4O/c1-12-7(10-6-11-12)8(13)2-4-9-5-3-8/h6,9,13H,2-5H2,1H3

InChI Key

JLNGHOSDXPAGAH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2(CCNCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.